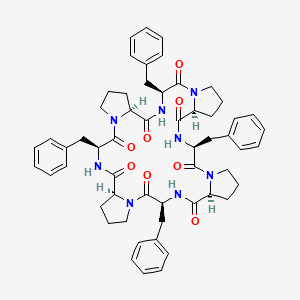
Cyclo(phenylalanyl-prolyl)4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(phenylalanyl-prolyl)4 is a cyclic tetrapeptide composed of alternating phenylalanine and proline residues. This compound is known for its unique structural properties and biological activities. It has been identified in various natural sources, including marine microorganisms and fungi, and has shown potential in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Cyclo(phenylalanyl-prolyl)4 can be synthesized through solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cyclization: The linear peptide is cleaved from the resin and cyclized using a cyclization reagent like HATU.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Cyclo(phenylalanyl-prolyl)4 undergoes various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction of the peptide can be achieved using reducing agents such as sodium borohydride.
Substitution: The proline residues can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol.
Substitution: Nucleophiles like amines, basic conditions.
Major Products Formed
Oxidation: Oxidized phenylalanine derivatives.
Reduction: Reduced peptide with modified proline residues.
Substitution: Substituted proline derivatives.
科学的研究の応用
Cyclo(phenylalanyl-prolyl)4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
Cyclo(phenylalanyl-prolyl)4 exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: Modulates immune responses by interacting with cytokine signaling pathways.
Antifungal Activity: Inhibits fungal growth by interfering with cell wall synthesis and membrane integrity.
類似化合物との比較
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): Another cyclic dipeptide with antifungal properties.
Cyclo(L-Phe-L-Pro): Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
Cyclo(phenylalanyl-prolyl)4 is unique due to its specific sequence and cyclic structure, which confer distinct biological activities and stability compared to other cyclic peptides.
特性
CAS番号 |
82263-43-2 |
|---|---|
分子式 |
C56H64N8O8 |
分子量 |
977.2 g/mol |
IUPAC名 |
(3S,6S,12S,15S,21S,24S,30S,33S)-3,12,21,30-tetrabenzyl-1,4,10,13,19,22,28,31-octazapentacyclo[31.3.0.06,10.015,19.024,28]hexatriacontane-2,5,11,14,20,23,29,32-octone |
InChI |
InChI=1S/C56H64N8O8/c65-49-45-25-14-30-62(45)54(70)42(34-38-19-7-2-8-20-38)59-51(67)47-27-16-32-64(47)56(72)44(36-40-23-11-4-12-24-40)60-52(68)48-28-15-31-63(48)55(71)43(35-39-21-9-3-10-22-39)58-50(66)46-26-13-29-61(46)53(69)41(57-49)33-37-17-5-1-6-18-37/h1-12,17-24,41-48H,13-16,25-36H2,(H,57,65)(H,58,66)(H,59,67)(H,60,68)/t41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChIキー |
GBYFRWZNEYJWAD-VTWSTLNFSA-N |
異性体SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N2C1)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
正規SMILES |
C1CC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


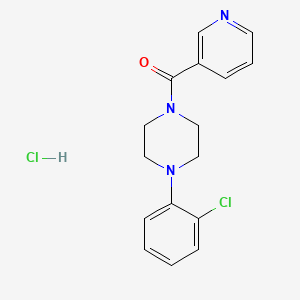
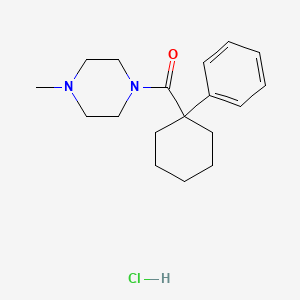
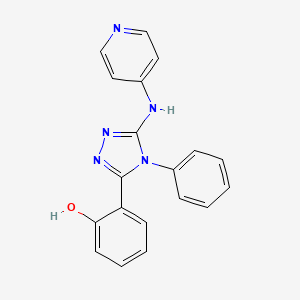
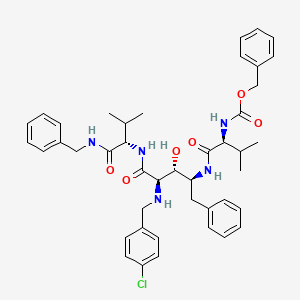

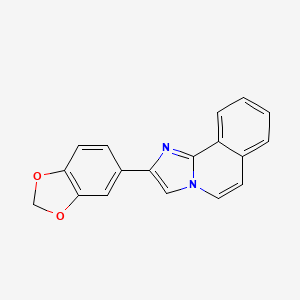
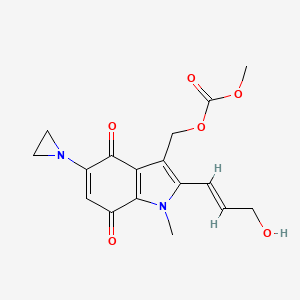
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
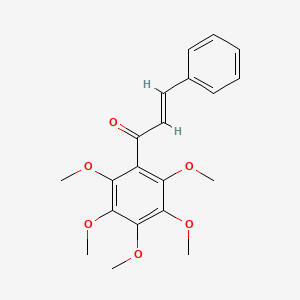
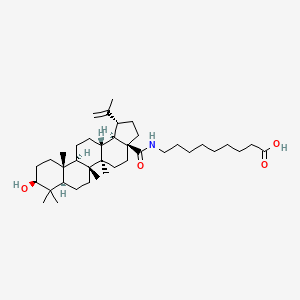
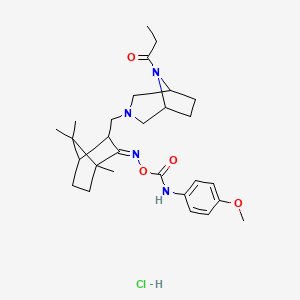

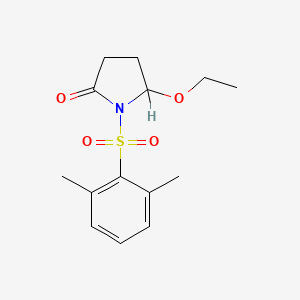
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
